molecular formula C4H14N3PS B043497 N-(N-Butyl)thiophosphoric triamide CAS No. 94317-64-3

N-(N-Butyl)thiophosphoric triamide

Cat. No.: B043497
CAS No.: 94317-64-3
M. Wt: 167.22 g/mol
InChI Key: HEPPIYNOUFWEPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of n-Butylphosphorothioic triamide involves the reaction of thiophosphoryl chloride with n-butylamine . The reaction typically occurs under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: : Industrially, n-Butylphosphorothioic triamide is produced by reacting thiophosphoryl chloride with n-butylamine in the presence of a solvent . The reaction is carried out at a specific temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: : n-Butylphosphorothioic triamide undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of n-Butylphosphorothioic triamide can lead to the formation of phosphoric acid derivatives .

Properties

IUPAC Name

N-diaminophosphinothioylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPPIYNOUFWEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNP(=S)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H14N3PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044747
Record name N-Butylphosphorothioic triamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; NKRA; Other Solid; Pellets or Large Crystals
Record name Phosphorothioic triamide, N-butyl-
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CAS No.

94317-64-3
Record name N-(n-Butyl)thiophosphoric triamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94317-64-3
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Record name N-Butylphosphorothioic triamide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic triamide, N-butyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Butylphosphorothioic triamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butylphosphorothioic triamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.392
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phosphorothioic triamide, N-butyl
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-BUTYLPHOSPHOROTHIOIC TRIAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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